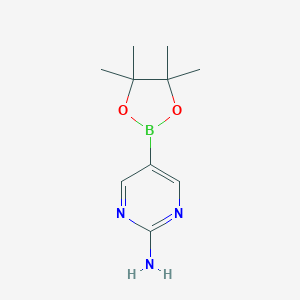

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-8(12)14-6-7/h5-6H,1-4H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQVMIDUTRJYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590355 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402960-38-7 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminopyrimidine-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in borylation reactions. These reactions typically target alkylbenzenes and alkynes.

Mode of Action

The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate. This reaction is a key step in the synthesis of various organic compounds.

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of various organic compounds through borylation.

Result of Action

The result of the compound’s action is the formation of pinacol benzyl boronate, which is a key intermediate in the synthesis of various organic compounds.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stored at a temperature between 2-8°C to maintain its stability. Furthermore, the compound’s reactivity can be influenced by the presence of a palladium catalyst.

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a boron-containing dioxaborolane moiety. Its molecular formula is C13H17BN2O2, with a molecular weight of 244.10 g/mol. The presence of the boron atom is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways. Specifically:

- GSK-3β Inhibition : The compound has shown inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme involved in various cellular processes including metabolism and cell survival. Inhibitors of GSK-3β have therapeutic potential in treating neurodegenerative diseases and mood disorders .

- Cytotoxicity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. For instance, it was evaluated in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) using concentrations ranging from 0.1 to 100 µM. Notably, it maintained cell viability at lower concentrations while effectively reducing viability at higher doses .

Efficacy in Biological Assays

A series of assays were conducted to evaluate the efficacy of the compound:

| Assay Type | Concentration Range (µM) | Observed Activity |

|---|---|---|

| GSK-3β Inhibition | 0.1 - 100 | IC50 values ranged from 10 to 1314 nM |

| Cytotoxicity | 0.1 - 100 | Reduced viability at high concentrations |

| Anti-inflammatory | 1 | Decreased NO and IL-6 levels significantly |

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

- Neuroprotective Effects : A study investigated the neuroprotective properties of the compound in models of oxidative stress and neuroinflammation. Results indicated that it significantly reduced markers of inflammation and oxidative damage in neuronal cells .

- Cancer Therapeutics : Another research effort focused on its anticancer properties against various cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Metabolic Stability : The metabolic stability of the compound was assessed in human liver microsomes, revealing promising profiles that suggest it could be suitable for further development as a drug candidate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents on the pyrimidine/pyridine ring or the amino group. These modifications influence reactivity, solubility, and biological activity. Below is a detailed comparison:

Structural Analogues and Substitution Patterns

Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine in laboratory settings?

A common method involves Suzuki-Miyaura cross-coupling reactions , where a boronate ester intermediate reacts with halogenated pyrimidines. For example, in a protocol adapted from similar compounds (e.g., 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline), palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) are used in a mixture of 2-methyltetrahydrofuran and aqueous NaHCO₃ under reflux (100°C, 3 hours). Post-reaction purification via chromatography (hexane/acetone gradients) yields the target compound .

Q. How can researchers accurately characterize the purity and structural integrity of this compound?

- NMR spectroscopy (¹H and ¹³C) is critical for confirming the boronate ester’s presence (e.g., δ ~1.3 ppm for pinacol methyl groups) and pyrimidine ring protons.

- HPLC with UV detection (e.g., 254 nm) ensures purity (>95%), while mass spectrometry (ESI-MS) validates molecular weight (e.g., calculated [M+H]⁺ for C₁₀H₁₄BN₃O₂: 240.11) .

- Elemental analysis or X-ray crystallography (if crystals are obtainable) provides additional confirmation .

Q. What experimental conditions are optimal for determining the solubility of this compound?

Solubility varies with solvent polarity. For systematic evaluation:

- Prepare saturated solutions in solvents (e.g., DMSO, THF, ethanol, water) at 25°C.

- Agitate for 24 hours, filter, and quantify dissolved compound via UV-Vis spectroscopy (using λ_max from UV spectra) or gravimetric analysis .

Advanced Research Questions

Q. What strategies are effective in optimizing Suzuki-Miyaura cross-coupling reactions involving this compound when encountering low yields?

- Catalyst screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald-Hartwig catalysts to improve coupling efficiency.

- Solvent optimization : Replace 2-methyltetrahydrofuran with dioxane or DMF to enhance substrate solubility.

- Base selection : Use Cs₂CO₃ instead of NaHCO₃ for stronger basicity, which may accelerate transmetallation .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining yield .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Purity reassessment : Verify compound integrity via HPLC and NMR to rule out degradation/byproducts.

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., incubation time, concentration ranges).

- Control experiments : Test for off-target effects using boronate-free analogs to isolate the role of the boronate group .

Q. What methodologies are recommended for studying this compound’s stability under physiological conditions?

- pH-dependent stability : Incubate in buffers (pH 2–9) at 37°C, monitor degradation via LC-MS over 24–72 hours.

- Serum stability assays : Add compound to fetal bovine serum (FBS) and quantify remaining intact compound using LC-MS/MS .

- Light/oxygen sensitivity : Store samples under inert atmospheres (N₂/Ar) and assess photodegradation with/without UV exposure .

Q. How can computational methods enhance the design of derivatives based on this compound for drug discovery?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., kinases, proteases).

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) with activity data to prioritize synthetic targets .

- DFT calculations : Analyze boronate ester hydrolysis kinetics to predict metabolic stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields reported for similar boronate-containing pyrimidines?

- Replicate conditions : Use identical reagents (e.g., Pd sources, solvents) as cited studies.

- Byproduct analysis : Characterize side products (e.g., deboronation or homocoupling) via TLC or GC-MS.

- Scale effects : Note that microliter-scale reactions may differ from bulk synthesis due to mixing efficiency .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Suzuki-Miyaura Coupling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂/XPhos | >70% |

| Solvent | 2-methyltetrahydrofuran | High solubility |

| Base | NaHCO₃ | Mild conditions |

| Temperature | 100°C | Fast kinetics |

Q. Table 2. Stability Assessment Protocol

| Condition | Method | Key Metric |

|---|---|---|

| pH 7.4, 37°C | LC-MS/MS | Half-life (t₁/₂) |

| UV light (365 nm) | UV-Vis degradation | % Degradation |

| Serum incubation | Precipitation/LC-MS | Bioavailability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.